An In-depth Technical Guide to 5-Bromonaphthalene-1-carbonitrile
An In-depth Technical Guide to 5-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Naphthalene Scaffold
5-Bromonaphthalene-1-carbonitrile, identified by the CAS number 129278-20-2 , is a halogenated aromatic nitrile built upon the naphthalene framework.[1][2] While specific research on this particular isomer is not as widespread as its counterparts, its structural motifs—a reactive bromine atom and a versatile nitrile group on the rigid, planar naphthalene core—suggest significant potential as a key intermediate in synthetic organic chemistry and drug discovery. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide aims to provide a comprehensive technical overview of 5-Bromonaphthalene-1-carbonitrile, synthesizing available data with established chemical principles to offer insights into its synthesis, reactivity, and potential applications for researchers at the forefront of chemical and pharmaceutical innovation.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for 5-Bromonaphthalene-1-carbonitrile is not extensively published, we can compile its known identifiers and some predicted properties.
| Property | Value | Source |
| CAS Number | 129278-20-2 | [1] |
| Molecular Formula | C₁₁H₆BrN | [1][2] |
| Molecular Weight | 232.08 g/mol | [2] |
| Appearance | Not available | |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Not available | [5] |
| Purity | ≥95% (as commercially available) | [5] |
Synthesis of 5-Bromonaphthalene-1-carbonitrile: A Proposed Synthetic Pathway
A likely precursor for this synthesis is 5-bromo-1-naphthylamine. The synthesis would proceed via diazotization of the amine followed by cyanation.
Proposed Experimental Protocol: Synthesis of 5-Bromonaphthalene-1-carbonitrile via Sandmeyer Reaction
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Diazotization of 5-Bromo-1-naphthylamine:
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Dissolve 5-bromo-1-naphthylamine in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
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Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
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Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.
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-
Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
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Slowly add the cold diazonium salt solution from step 1 to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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After the addition is complete, the reaction mixture is often gently warmed to ensure the reaction goes to completion.
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-
Work-up and Purification:
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The reaction mixture is then typically subjected to steam distillation or solvent extraction to isolate the crude 5-Bromonaphthalene-1-carbonitrile.
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The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure compound.
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Caption: Proposed synthesis of 5-Bromonaphthalene-1-carbonitrile.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromonaphthalene-1-carbonitrile stems from the distinct reactivity of its two functional groups: the aryl bromide and the nitrile.
1. The Aryl Bromide Moiety:
The bromine atom at the 5-position serves as a versatile handle for the construction of more complex molecular architectures through various cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, in the synthesis of related 4-bromonaphthalene-1-carbonitrile, the aryl bromide is a prime candidate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, making this compound a valuable building block for creating libraries of novel compounds for biological screening.
2. The Nitrile Group:
The nitrile (-C≡N) group is a highly versatile functional group that can be transformed into several other important functionalities.[6]
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromonaphthalene-1-carboxylic acid (CAS 16726-67-3).[7] Carboxylic acids are important functional groups in many biologically active molecules, capable of forming salt bridges and hydrogen bonds with biological targets.
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Reduction: The nitrile can be reduced to a primary amine (5-bromo-1-naphthalenemethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many pharmaceuticals.
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Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile to form ketones after hydrolysis.
The dual reactivity of 5-Bromonaphthalene-1-carbonitrile makes it an attractive starting material for the synthesis of a diverse range of naphthalene-based compounds with potential therapeutic applications. The naphthalene core is present in drugs with a wide spectrum of activities, including antiviral, antifungal, and anticancer properties.[4][8] The ability to functionalize both the 1- and 5-positions of the naphthalene ring system allows for fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets.
Caption: Reactivity and potential applications of 5-Bromonaphthalene-1-carbonitrile.
Safety and Handling: A Precautionary Approach
Given the limited specific safety data for 5-Bromonaphthalene-1-carbonitrile, a cautious approach based on the known hazards of its functional groups and related compounds is essential. The GHS hazard statements provided by some suppliers indicate that the compound may be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Information for 5-Bromonaphthalene-1-carbonitrile: [2]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Safety and Handling Protocol:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[9]
-
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
5-Bromonaphthalene-1-carbonitrile represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. While a comprehensive dataset on its properties and reactivity is still emerging, this guide provides a solid foundation for researchers to understand and utilize this versatile compound in their scientific endeavors. As with any chemical, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful application.
References
-
Carl ROTH GmbH + Co KG. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved January 23, 2026, from [Link]
- Dakota Chemicals. (2026, January 6). The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity.
-
National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalene. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
ChemWhat. (n.d.). 5-Bromonaphthalene-1-carbonitrile CAS#: 129278-20-2. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1-bromo-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302. [Link]
- Sigma-Aldrich. (2024, August 7).
-
ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved January 23, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. chemscene.com [chemscene.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
